N-(3-Methoxybenzyl)-1-butanamine hydrochloride
Overview
Description
N-(3-Methoxybenzyl)-1-butanamine hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is a derivative of butanamine, where the amine group is substituted with a 3-methoxybenzyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of N-(3-Methoxybenzyl)-1-butanamine hydrochloride is the Fatty Acid Amide Hydrolase (FAAH) enzyme . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the degradation of endocannabinoids .
Mode of Action
This compound interacts with its target, FAAH, by inhibiting its activity . This inhibition is both time-dependent and dose-dependent .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system. This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors, and their endogenous ligands . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), 2-arachidonoylglycerol (2-AG), and palmitoylethanolamide (PEA) .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids. This can result in various effects, including analgesic, anti-inflammatory, or neuroprotective effects, by modulating the release of neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-1-butanamine hydrochloride typically involves the reductive amination of 3-methoxybenzaldehyde with 1-butanamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)-1-butanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
N-(3-Methoxybenzyl)-1-butanamine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxybenzyl)-2-butanamine hydrochloride
- N-(3-Methoxybenzyl)-3-butanamine hydrochloride
- N-(3-Methoxybenzyl)-4-butanamine hydrochloride
Uniqueness
N-(3-Methoxybenzyl)-1-butanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted research and development .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-4-8-13-10-11-6-5-7-12(9-11)14-2;/h5-7,9,13H,3-4,8,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLBGQKBORXPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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